molecular formula C8H8N2O4 B093837 4-Nitrophenyl 2-aminoacetate CAS No. 17639-39-3

4-Nitrophenyl 2-aminoacetate

Cat. No.: B093837
CAS No.: 17639-39-3
M. Wt: 196.16 g/mol
InChI Key: KGONNPXPJQKSGN-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-aminoacetate (C₈H₈N₂O₄) is an ester derivative of 2-aminoacetic acid (glycine) and 4-nitrophenol. It features a nitro group in the para position of the phenyl ring and an aminoacetate moiety.

For derivatives requiring stronger activation, bases like NaH or triethylamine are employed .

Preparation Methods

Carbodiimide-Mediated Esterification

Carbodiimide-based coupling remains a cornerstone for synthesizing nitrophenyl esters. This method involves activating the carboxylic acid moiety of 2-aminoacetic acid (glycine) using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents. The activated intermediate reacts with 4-nitrophenol to form the target ester.

Reaction Conditions and Optimization

  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and nonpolar reactants .

  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the acyloxyphosphonium intermediate, reducing side reactions .

  • Temperature Control : Reactions conducted at 0–5°C minimize hydrolysis of the activated ester, improving yields .

Table 1: Comparative Performance of Carbodiimide Agents

ParameterDCCEDC
Reaction Time (h)12–166–8
Yield (%)78–8582–90
Byproduct FormationDicyclohexylureaWater-soluble urea

EDC is increasingly favored due to easier byproduct removal, though DCC remains effective for small-scale syntheses .

NHS Ester Activation Strategy

N-hydroxysuccinimide (NHS) esters provide a robust alternative for coupling 2-aminoacetic acid with 4-nitrophenol. This method is particularly advantageous for maintaining amino group integrity during synthesis.

Mechanistic Overview

  • Activation : 2-Aminoacetic acid is converted to its NHS ester using EDC in the presence of NHS, forming a stable intermediate .

  • Nucleophilic Attack : 4-Nitrophenol displaces NHS under mildly basic conditions (pH 7–9), yielding the desired ester .

Critical Parameters

  • pH Control : Maintaining pH 8.0–8.5 prevents premature hydrolysis of the NHS ester .

  • Solvent Compatibility : Anhydrous DMF ensures solubility of NHS-activated intermediates .

Chemoselective Reduction of Azide Intermediates

Adapting methodologies from glycoside synthesis, 4-nitrophenyl 2-aminoacetate can be synthesized via azide intermediates. This approach, demonstrated in related systems , involves:

  • Azide Introduction : 2-Azidoacetic acid is esterified with 4-nitrophenol using standard coupling methods.

  • Reduction : The azide group is reduced to an amine using hydrogen sulfide (H₂S) or triphenylphosphine (PPh₃) .

Table 2: Reduction Efficiency Comparison

Reducing AgentYield (%)Reaction Time (h)
H₂S892
PPh₃754

Hydrogen sulfide offers superior yields and faster reaction kinetics, though requires careful handling due to toxicity .

Acid Chloride Route

While less common, the acid chloride method provides a high-yield pathway under controlled conditions:

  • Chlorination : 2-Aminoacetic acid is treated with thionyl chloride (SOCl₂) to form 2-aminoacetyl chloride.

  • Esterification : Reaction with 4-nitrophenol in the presence of a base (e.g., triethylamine) yields the product .

Challenges and Solutions

  • Amino Group Protection : Boc (tert-butoxycarbonyl) protection prevents unwanted side reactions during chlorination .

  • Purification : Crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v) .

Purification and Isolation Techniques

Post-synthetic purification is critical for removing unreacted 4-nitrophenol and byproducts.

pH-Dependent Crystallization

  • Acidification : Adjusting the reaction mixture to pH 4.5–5.0 with hydrochloric acid precipitates the product while leaving impurities in solution .

  • Filtration and Washing : Cold ethanol washes remove residual nitrophenol, achieving >95% purity .

Table 3: Purification Outcomes by Method

MethodPurity (%)Recovery (%)
pH Crystallization95–9885
Column Chromatography99+70

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and alkaline conditions. In aqueous solutions (pH 7.4, 37°C), the pseudo-first-order rate constant (kobsk_{\text{obs}}) for alkaline hydrolysis is 2.4×103min12.4\times 10^{-3}\,\text{min}^{-1} . Enzymatic hydrolysis by trypsin occurs via a three-stage mechanism:

  • Acetylation : Rapid enzyme-substrate binding (k1=1.2×105M1s1k_1=1.2\times 10^5\,\text{M}^{-1}\text{s}^{-1})

  • Phenol release : Moderately fast deacetylation (k2=0.45s1k_2=0.45\,\text{s}^{-1})

  • Acetate liberation : Slow enzyme regeneration (k3=4.7×104s1k_3=4.7\times 10^{-4}\,\text{s}^{-1})

ConditionRate Constant (kk)Half-Life (t1/2t_{1/2})
Alkaline (pH 12)3.8×1023.8\times 10^{-2}18.2 min
Trypsin (pH 7.8)0.45s10.45\,\text{s}^{-1}1.54 s

Acylation Reactions

The 4-nitrophenyl group acts as an efficient leaving group in nucleophilic acyl substitutions. Comparative studies with tetrafluorophenyl (TFP) esters show:

ParameterPNP Esters TFP Esters
Acylation Yield85–94%68–72%
Stability in DMSO>24 h<6 h
Reactivity with BnNH₂95%78%

This superior performance is attributed to the electron-withdrawing nitro group enhancing electrophilicity.

pH-Dependent Reactivity

The amino group introduces pH-sensitive behavior:

  • Below pH 5 : Protonation reduces nucleophilicity (khydrolysis=1.1×104min1k_{\text{hydrolysis}}=1.1\times 10^{-4}\,\text{min}^{-1})

  • pH 7–9 : Deprotonation enables participation in intramolecular catalysis (khydrolysis=6.7×103min1k_{\text{hydrolysis}}=6.7\times 10^{-3}\,\text{min}^{-1})

The pH-rate profile follows:

kobs=kcat[E]01+10pKapHk_{\text{obs}}=\frac{k_{\text{cat}}[\text{E}]_0}{1+10^{\text{p}K_a-\text{pH}}}

where Ka=6.9K_a=6.9 for the amino group .

Stability Considerations

Degradation pathways include:

  • Hydrolytic cleavage : Dominant in aqueous media (t1/2=4.2ht_{1/2}=4.2\,\text{h} at pH 7.4)

  • Oxidative decomposition : Catalyzed by transition metals (kox=3.2×105min1k_{\text{ox}}=3.2\times 10^{-5}\,\text{min}^{-1})

Optimal storage conditions: anhydrous DMSO at -20°C (<5% degradation/month) .

This compound’s unique reactivity profile makes it valuable for synthesizing radiopharmaceuticals and studying enzyme mechanisms. Further research should explore its applications in targeted drug delivery and kinetic resolution processes.

Scientific Research Applications

Chemistry

  • Enzymatic Assays : 4-Nitrophenyl 2-aminoacetate is frequently used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. The compound can be cleaved by enzymes, releasing 4-nitrophenol, which can be quantitatively measured.

Biology

  • Peptide Synthesis : The compound is employed in the synthesis of peptide conjugates, facilitating studies on protein interactions and functions. Its aminoacetate moiety allows for the formation of peptide bonds, making it a valuable tool in biochemical research.

Medicine

  • Drug Delivery Systems : Research is exploring the potential of this compound as a prodrug for targeted therapy. The ester bond in the compound can be hydrolyzed in specific environments, releasing active drugs at desired sites.
  • Anticancer Activity : Studies have shown that derivatives of nitrophenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated higher potency than standard chemotherapeutics like cisplatin against breast cancer cell lines such as MDA-MB-231.

Antimicrobial Properties

Research indicates that compounds with nitrophenyl groups possess antimicrobial activity against various pathogens. The nitro group enhances antibacterial efficacy due to its ability to disrupt cellular processes in bacteria.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB activation in endothelial cells, which are crucial in inflammatory responses.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    A study evaluated the cytotoxic effects of 4-nitrophenyl derivatives against several cancer cell lines. The results showed that certain compounds exhibited IC50 values significantly lower than that of cisplatin:
    CompoundCell LineIC50 (µM)Comparison to Cisplatin
    5eMDA-MB-2310.478.75 times more potent
    5lHT-290.850.8 times more active
    These findings suggest that modifications to the nitrophenyl structure can enhance anticancer activity significantly.
  • Antimicrobial Activity :
    Another investigation tested the antimicrobial efficacy of 4-nitrophenyl derivatives against various bacterial strains. Results indicated effective growth inhibition, showcasing potential therapeutic applications for treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-aminoacetate depends on its specific application. In enzymatic assays, the compound acts as a substrate that is cleaved by enzymes, releasing 4-nitrophenol, which can be quantitatively measured. In drug delivery systems, the ester bond may be hydrolyzed in the target environment, releasing the active drug.

Comparison with Similar Compounds

2.1. Structural Analogues: Nitrophenyl Esters

The reactivity and properties of 4-nitrophenyl 2-aminoacetate are influenced by the position of the nitro group and the ester substituent. Key comparisons include:

Compound Molecular Formula Substituent Position Key Properties/Applications Reference
This compound C₈H₈N₂O₄ para-NO₂ Reactive ester for enzyme studies
Methyl 2-(2-nitrophenyl)acetate C₉H₉NO₄ ortho-NO₂ Lower thermal stability
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate C₁₂H₁₃NO₅ ortho-NO₂, ketone Used in β-keto ester chemistry
4-Nitrophenyl boronic acid C₆H₆BNO₄ para-NO₂, boronic Converts to 4-nitrophenol (k = 0.0586 s⁻¹)
  • Reactivity: The para-nitro group in this compound enhances electrophilicity compared to ortho-isomers, making it more reactive in nucleophilic substitutions .
  • Stability: Boronic acid derivatives (e.g., 4-nitrophenyl boronic acid) hydrolyze rapidly under basic conditions (pH ~11), whereas esters like this compound are more stable in aqueous media .
2.2. Amino-Nitrophenol Derivatives

Nitrophenol derivatives with amino groups exhibit distinct physical properties:

Compound Melting Point (°C) Substituent Positions Applications Reference
2-Amino-4-nitrophenol 143 2-NH₂, 4-NO₂ Dye intermediate
4-Amino-2-nitrophenol 125–127 4-NH₂, 2-NO₂ Photostabilizer
4-Amino-3-nitrophenol 151–153 4-NH₂, 3-NO₂ Pharmaceutical precursor
2.3. Heterocyclic Derivatives

1,3,4-Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide () demonstrate antimicrobial activity against E. coli and C. albicans .

Key Research Findings

  • Synthetic Flexibility: this compound derivatives are synthesized under mild conditions, avoiding harsh catalysts required for sterically hindered analogues (e.g., NaH for compound 2w) .
  • pH-Dependent Reactivity : Similar to 4-nitrophenyl boronic acid, esters with para-nitro groups exhibit enhanced reactivity in basic environments (pH 11) .
  • Thermal Stability : Ortho-nitro esters (e.g., methyl 2-(2-nitrophenyl)acetate) are less thermally stable than para-substituted counterparts due to steric strain .

Biological Activity

4-Nitrophenyl 2-aminoacetate, a compound characterized by its nitrophenyl group and aminoacetate moiety, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H9ClN2O4
  • Molecular Weight : 232.62 g/mol
  • IUPAC Name : (4-nitrophenyl) 2-aminoacetate; hydrochloride

The presence of the nitrophenyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles. This property is crucial for its interactions with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of nitrophenyl compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated higher potency than standard chemotherapeutics like cisplatin against breast cancer cell lines such as MDA-MB-231 .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. The nitro group is often associated with increased antibacterial efficacy due to its ability to disrupt cellular processes in bacteria .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB activation in endothelial cells, which is crucial in inflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

  • Electrophilic Substitution : The nitro group facilitates electrophilic substitution reactions, allowing the compound to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function.
  • Enzyme Inhibition : Research indicates that nitrophenyl derivatives can act as inhibitors for various enzymes, impacting metabolic pathways and cellular signaling .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of 4-nitrophenyl derivatives found that certain compounds exhibited IC50 values significantly lower than that of cisplatin against several cancer cell lines. For example:

CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-2310.478.75 times more potent
5lHT-290.850.8 times more active

These findings suggest that modifications to the nitrophenyl structure can enhance anticancer activity significantly .

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of 4-nitrophenyl derivatives was tested against various bacterial strains. The results indicated that these compounds inhibited growth effectively, showcasing their potential as therapeutic agents in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-nitrophenyl 2-aminoacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-aminoacetic acid with 4-nitrophenol using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane. Critical parameters include maintaining a pH of 6–7 to avoid side reactions (e.g., nitro group reduction) and using catalytic DMAP to enhance reactivity. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures removal of unreacted nitrophenol. Yield optimization requires strict temperature control (0–5°C) to suppress hydrolysis .

Q. How is this compound characterized for structural confirmation and purity?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR (DMSO-d6) shows a singlet for the acetate methyl group (~2.1 ppm) and aromatic protons (δ 8.2–7.5 ppm). The amino group (~1.8 ppm) may require derivatization (e.g., trifluoroacetylation) for clarity.
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water, 60:40) with UV detection at 310 nm confirms purity (>95%).
  • FTIR : Ester carbonyl (C=O) at ~1740 cm1^{-1} and nitro group (NO2_2) at ~1520 cm1^{-1} .

Q. What are the primary biochemical applications of this compound in enzymatic assays?

  • Methodological Answer : It serves as a chromogenic substrate for esterases and proteases. Hydrolysis releases 4-nitrophenol, monitored spectrophotometrically at 405 nm (ε = 18,300 M1^{-1}cm1^{-1}). Assay optimization requires:

  • Buffer selection (e.g., Tris-HCl pH 8.0 for stability).
  • Substrate concentration (0.1–2.0 mM) to avoid enzyme saturation.
  • Blank correction for spontaneous hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., kcatk_{cat}, KmK_m) for esterase activity using this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Buffer effects : Phosphate buffers may chelate metal ions, altering enzyme activity. Use HEPES or Tris buffers.
  • Temperature control : Ensure consistent thermostating (±0.1°C).
  • Substrate purity : Validate via HPLC to exclude nitrophenol contamination.
  • Data normalization : Report activity as μmol·min1^{-1}·mg1^{-1} with standard error across triplicates .

Q. What advanced techniques are used to study the hydrolytic stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow spectrophotometry to measure hydrolysis rates at pH 4–10.
  • Arrhenius analysis : Calculate activation energy (EaE_a) from rate constants at 25–45°C.
  • Degradation profiling : LC-MS identifies hydrolysis by-products (e.g., 4-nitrophenol and glycine derivatives) .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced substrate specificity?

  • Methodological Answer :

  • Compare X-ray structures (e.g., triclinic P1P1 symmetry in related nitrophenyl esters ) to identify steric or electronic constraints.
  • Modify the aminoacetate moiety via methyl substitution (see tert-butyl derivatives ) to alter steric bulk.
  • Validate using molecular docking (e.g., AutoDock Vina) with target enzymes .

Q. What experimental strategies mitigate challenges in synthesizing this compound with high enantiomeric excess?

  • Methodological Answer :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification.
  • Employ enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) in biphasic systems.
  • Monitor enantiomeric ratio via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Properties

IUPAC Name

(4-nitrophenyl) 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGONNPXPJQKSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170120
Record name 4-Nitrophenyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17639-39-3
Record name 4-Nitrophenyl glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.93 g. (0.0125 mole) of phosphorous diphenyl ester and 3.37 g. (0.0125 mole) of mercuric chloride was refluxed for 1 hour in 20 ml. of pyridine. Thereafter, 1.74 g. (0.0125 mole) of p-nitrophenol and 10 ml. of pyridine were added, and the mixture was further reacted for 1 hour. To the reaction mixture were added 2.61 g. (0.0125 mole) of Z-Gly.OH having an amino group protected with Z and 10 ml. of pyridine, and the mixture was reacted under reflux for 1 hour. After completion of the reaction, pyridine was removed by distillation under reduced pressure, and the residue was extracted with 100 ml. of ethyl acetate. The ethyl acetate layer was washed with 2 N--HCl, a saturated aqueous NaHCO3 solution and water in this order and then dried over anhydroush Na2SO4, and thereafter ethyl acetate was removed by distillation under reduced pressure. The resulting residue was allowed to stand to form a solid, which was then recrystallized from ethanol to obtain N-benzyloxycarbony glycine p-nitrophenyl ester (hereinafter represented by ##STR9## in a yield of 75% (3.0 g.).
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